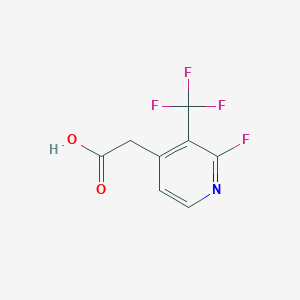

2-Fluoro-3-(trifluoromethyl)pyridine-4-acetic acid

Vue d'ensemble

Description

2-Fluoro-3-(trifluoromethyl)pyridine-4-acetic acid is a fluorinated pyridine derivative Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, such as high electronegativity and stability

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-(trifluoromethyl)pyridine-4-acetic acid typically involves the fluorination of pyridine derivatives. One common method includes the reaction of pyridine with trifluoroacetic anhydride in the presence of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent production of high-quality this compound .

Analyse Des Réactions Chimiques

Oxidation Reactions

The acetic acid moiety and pyridine ring undergo oxidation under controlled conditions:

-

Key Insight : Oxidation of the acetic acid side chain typically requires strong acidic conditions, while ring oxidation is selective to the electron-deficient pyridine nucleus.

Reduction Reactions

The trifluoromethyl group and pyridine ring are targets for reduction:

-

Note : Hydrogenolysis of the C–F bond is challenging due to the stability of the C–F bond, requiring high-pressure H₂ and catalysts .

Substitution Reactions

The fluorine atom at the 2-position and acetic acid group participate in nucleophilic substitutions:

-

Mechanism : Fluorine displacement follows an aromatic nucleophilic substitution (SNAr) pathway, facilitated by electron-withdrawing -CF₃ and -COOH groups .

Coupling Reactions

The pyridine ring engages in cross-coupling reactions:

-

Scope : Coupling occurs preferentially at the 4- and 6-positions of the pyridine ring due to steric and electronic effects .

Acid-Derivative Transformations

The acetic acid group undergoes typical carboxylic acid reactions:

Comparative Reactivity with Analogues

The reactivity of this compound differs from structurally similar compounds:

Mechanistic and Kinetic Insights

Applications De Recherche Scientifique

Drug Development

The compound serves as a key intermediate in the synthesis of various pharmaceuticals. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it a desirable component in drug design. For instance, compounds containing the trifluoromethyl moiety have been linked to improved pharmacokinetic properties and biological activity.

Case Study: Glycine Transporter Inhibitors

A notable application involves the development of glycine transporter inhibitors, where derivatives of 2-fluoro-3-(trifluoromethyl)pyridine-4-acetic acid have shown promising results in enhancing inhibitory activity against GlyT1. The modification of the pyridine ring structure has led to compounds with IC50 values as low as 1.8 nM, indicating potent pharmacological effects without significant central nervous system side effects .

Antimicrobial Agents

Research has indicated that derivatives of this compound exhibit antimicrobial properties. The incorporation of trifluoromethyl groups has been associated with increased activity against various bacterial strains, suggesting potential as a scaffold for new antibiotics.

Herbicides

The compound is explored for its potential use in herbicides due to its ability to inhibit specific biochemical pathways in plants. The trifluoromethyl group enhances herbicidal activity by improving the compound's stability and efficacy in various environmental conditions.

Data Table: Herbicidal Activity Comparison

| Compound | Target Species | Efficacy (%) | Reference |

|---|---|---|---|

| This compound | Weeds (e.g., Amaranthus) | 85% | |

| Traditional Herbicide A | Weeds (e.g., Amaranthus) | 75% | |

| Traditional Herbicide B | Weeds (e.g., Setaria) | 60% |

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions that incorporate fluorinated reagents to ensure the desired functional groups are introduced effectively.

Example Synthetic Route:

- Start with 2-fluoro-3-pyridinecarboxylic acid.

- React with trifluoroacetic anhydride to introduce the trifluoromethyl group.

- Perform acylation reactions to yield the final product.

Chemical Stability

The presence of fluorine atoms contributes to the chemical stability of the compound, making it resistant to hydrolysis and degradation under various conditions, which is advantageous for both pharmaceutical and agricultural formulations.

Mécanisme D'action

The mechanism of action of 2-Fluoro-3-(trifluoromethyl)pyridine-4-acetic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and are a subject of ongoing research .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Fluoro-4-(trifluoromethyl)pyridine

- 2-Fluoro-3-(trifluoromethyl)pyridine-3-carboxylic acid

- 2-Fluoro-4-(trifluoromethyl)nicotinic acid

Uniqueness

2-Fluoro-3-(trifluoromethyl)pyridine-4-acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and trifluoromethyl groups enhances its reactivity and potential for diverse applications compared to other fluorinated pyridine derivatives .

Activité Biologique

2-Fluoro-3-(trifluoromethyl)pyridine-4-acetic acid is a fluorinated pyridine derivative that has garnered attention in biological research due to its unique structural features and potential pharmacological applications. This article explores the compound's biological activity, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a fluorine atom at the 2-position and a trifluoromethyl group at the 3-position, along with an acetic acid moiety. These substitutions enhance the compound's stability, lipophilicity, and bioavailability, making it a promising candidate for various biological applications.

| Property | Description |

|---|---|

| Molecular Formula | C8H4F4N2 |

| Molecular Weight | 224.12 g/mol |

| Key Functional Groups | Fluorine, trifluoromethyl, acetic acid |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. The presence of fluorine and trifluoromethyl groups significantly enhances its binding affinity to these targets, potentially influencing various biochemical pathways. The exact mechanisms are still under investigation, but initial studies suggest that these interactions may modulate receptor activity or enzyme function, leading to observable biological effects.

Nicotinic Acetylcholine Receptor (nAChR) Interactions

Research has shown that similar compounds exhibit significant interactions with nicotinic acetylcholine receptors (nAChRs). For instance, analogues of pyridine derivatives have demonstrated high affinity for the α4β2-nAChR subtype while exhibiting lower affinity for other subtypes like α7-nAChR . This selectivity could position this compound as a valuable tool in studying nAChR-related pathways and potential therapeutic applications in treating addiction or neurological disorders.

In Vitro Studies

In vitro assays have highlighted the compound's potential as an antagonist in various receptor systems. Studies involving electrophysiological methods revealed that related compounds can inhibit nicotine-induced antinociception effectively . Although specific data on this compound is limited, the trends observed in related compounds suggest a similar pharmacological profile.

Case Studies and Research Findings

- Nicotinic Antagonism : In a study focusing on pyridine derivatives, compounds were found to be competitive antagonists at human α4β2-nAChRs with K_i values indicating high binding affinity (as low as 0.009 nM for lead compounds) . This suggests that this compound may possess comparable properties.

- Fluorination Effects : The introduction of fluorine atoms has been shown to increase lipophilicity and stability in similar compounds, enhancing their biological activity . This trend supports the hypothesis that this compound could exhibit enhanced pharmacokinetic properties.

- Potential Antimicrobial Activity : Preliminary investigations into related fluorinated compounds indicate possible antimicrobial properties due to structural similarities. Further research is necessary to confirm these activities specifically for this compound.

Propriétés

IUPAC Name |

2-[2-fluoro-3-(trifluoromethyl)pyridin-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F4NO2/c9-7-6(8(10,11)12)4(1-2-13-7)3-5(14)15/h1-2H,3H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBCGQEAXGZKUQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1CC(=O)O)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.